1-(o-Tolyl)biguanide

Catalog No.
S589402
CAS No.
93-69-6
M.F
C9H13N5
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(o-Tolyl)biguanide

CAS Number

93-69-6

Product Name

1-(o-Tolyl)biguanide

IUPAC Name

1-(diaminomethylidene)-2-(2-methylphenyl)guanidine

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C9H13N5/c1-6-4-2-3-5-7(6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14)

InChI Key

SQZCAOHYQSOZCE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N=C(N)N=C(N)N

Synonyms

2-tolylbiguanide, 2-tolylbiguanide monohydrochloride, ortho-tolylbiguanide

Canonical SMILES

CC1=CC=CC=C1N=C(N)N=C(N)N

The exact mass of the compound 1-(o-Tolyl)biguanide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164906. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.

1-(o-Tolyl)biguanide (OTBG) is a substituted biguanide primarily procured as a latent curing agent for epoxy powder coatings and a vulcanization accelerator for synthetic rubber. With a melting point of 143–145 °C, it functions as a moderately reactive hardener that provides high thermal resistance and mechanical stability [1]. Unlike traditional aliphatic amines, OTBG provides extended shelf-life latency at room temperature while activating reliably at elevated temperatures, making it a key precursor for one-component (1K) epoxy systems, high-gloss clearcoats, and food-contact-approved polymer formulations .

Buyers often default to unmodified dicyandiamide (DICY) or diphenylguanidine (DPG) due to lower baseline costs. However, DICY is notoriously insoluble in standard liquid epoxy resins and requires curing temperatures exceeding 170 °C, which often results in poor leveling, opacity, and phase separation in clearcoat applications [1]. Similarly, substituting OTBG with standard DPG in rubber vulcanization ignores emerging environmental and toxicity concerns associated with DPG accumulation in industrial sludge and tire wear particles [2]. OTBG’s specific tolyl substitution disrupts the crystalline packing that plagues DICY, significantly improving resin solubility and enabling the formulation of transparent, high-gloss powder coatings without the need for complex micronization or liquid accelerators[1].

Resin Solubility and Gloss Performance

OTBG is readily soluble in epoxy resins, yielding high-gloss, transparent clearcoats. In contrast, standard dicyandiamide (DICY) exhibits poor solubility, often remaining as dispersed solid particles that cause haziness and require extensive milling to below 10 microns [1]. OTBG eliminates the need for micronization and achieves complete homogeneity, directly enabling clear epoxy powder coatings with improved flow and leveling[1].

Evidence DimensionFormulation processability and optical clarity
Target Compound DataComplete solubility yielding high-gloss, transparent finishes
Comparator Or BaselineDICY (poor solubility, yielding opaque or hazy finishes without micronization)
Quantified DifferenceEliminates the need for sub-10-micron milling and liquid accelerators for clearcoats
ConditionsSolid epoxy resin powder coating formulations

Procurement of OTBG reduces milling costs and formulation complexity for high-gloss and clear decorative coatings where DICY fails optical quality control.

Curing Activation Profile and Latency

OTBG provides moderate reactivity with a melting and activation point around 143–145 °C, functioning effectively as a latent hardener. Standard DICY requires curing temperatures of 170 °C or higher for full conversion without the addition of liquid accelerators[1]. OTBG lowers the thermal threshold for 1K epoxy curing by approximately 25–30 °C compared to unaccelerated DICY, while maintaining room-temperature storage stability for up to 360 days[1].

Evidence DimensionCuring temperature threshold
Target Compound DataActivation at 143–145 °C
Comparator Or BaselineUnaccelerated DICY (Activation ≥ 170 °C)
Quantified Difference25–30 °C reduction in curing temperature
ConditionsOne-component (1K) epoxy resin systems

Lowering the curing temperature saves energy during manufacturing and prevents thermal degradation of sensitive substrates while preserving 1K shelf life.

Regulatory and Food-Contact Suitability

OTBG is specifically approved for use in the preparation of consumer articles that come into contact with food and drinking water, such as under Recommendation XXI of the German Federal Institute for Risk Assessment (BfR) . Many traditional amine hardeners and generic accelerators lack food-contact approval due to leaching toxicity . This provides a validated regulatory pathway for food-grade epoxy and rubber applications.

Evidence DimensionCompliance for food and drinking water contact
Target Compound DataApproved under BfR Recommendation XXI
Comparator Or BaselineGeneric aliphatic amines (often restricted or banned for food contact)
Quantified DifferenceValidated regulatory compliance vs. required safety testing or prohibition
ConditionsPolymer curing for food-contact materials

Selecting OTBG de-risks compliance for manufacturers producing food-grade packaging, water pipes, and consumer rubber goods.

Vulcanization Accelerator Profile

OTBG functions as an effective guanidine-class vulcanization accelerator for EPDM and NR/SBR blends. While diphenylguanidine (DPG) is the standard guanidine accelerator, it is increasingly scrutinized as a ubiquitous environmental pollutant in municipal sludge and tire wear particles[1]. OTBG provides comparable crosslinking kinetics to DPG while offering an alternative structural profile for manufacturers seeking to diversify away from DPG-heavy formulations [1].

Evidence DimensionRubber vulcanization acceleration
Target Compound DataEffective guanidine-class crosslinking (Accelerator BG)
Comparator Or BaselineDPG (facing severe environmental scrutiny and regulatory pressure)
Quantified DifferenceComparable cure kinetics with an alternative environmental footprint
ConditionsSulfur vulcanization of synthetic and natural rubber blends

Allows rubber manufacturers to maintain cure rates while navigating the shifting regulatory landscape surrounding DPG and tire-derived chemicals.

High-Gloss and Clear Epoxy Powder Coatings

Driven by its higher solubility compared to dicyandiamide, OTBG is selected as a latent curing agent for decorative powder coatings and clearcoats where optical transparency, excellent flow, and high gloss are mandatory [1].

One-Component (1K) Latent Adhesive Systems

OTBG’s activation temperature of 143–145 °C allows formulators to create 1K epoxy adhesives that cure at lower temperatures than unaccelerated DICY systems, while still providing up to a year of shelf stability at room temperature [1].

Food-Contact Polymer Manufacturing

Because OTBG meets stringent regulatory standards (e.g., BfR Recommendation XXI), it is utilized as a hardener and antioxidant in epoxy linings, rubber seals, and packaging materials that directly contact food and drinking water .

Advanced Rubber Vulcanization

As environmental scrutiny increases on standard accelerators like DPG, OTBG serves as a viable alternative guanidine-class accelerator for sulfur-cured EPDM, SBR, and natural rubber formulations, maintaining essential crosslinking kinetics[2].

Physical Description

DryPowde

XLogP3

0.3

Melting Point

144.0 °C

UNII

5T9Z06LCV4

Related CAS

4751-99-9 (mono-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 206 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 27 of 206 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 179 of 206 companies with hazard statement code(s):;
H302 (62.01%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (40.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (65.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (75.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (24.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (39.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (30.73%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

93-69-6

Wikipedia

O-tolyl biguanide

Use Classification

Cosmetics -> Antioxidant

General Manufacturing Information

Printing and related support activities
Imidodicarbonimidic diamide, N-(2-methylphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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